2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine
Description
The compound 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine features a pyridine core substituted at position 4 with a trifluoromethyl (-CF₃) group and at position 2 with an azetidine ring (a strained 3-membered cyclic amine). The azetidine moiety is further functionalized with a pyrazole-methyl group. Key structural attributes include:
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .
- Pyrazole: A heterocyclic pharmacophore known for hydrogen bonding and π-π interactions, often linked to kinase inhibition or pesticidal activity .
Properties
IUPAC Name |
2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c14-13(15,16)11-2-4-17-12(6-11)19-7-10(8-19)9-20-5-1-3-18-20/h1-6,10H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILQUGDHPMPDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)CN3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is the Rh(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way to achieve the desired compound with moderate to good yields. The reaction conditions often involve the use of specific solvents and catalysts to control the reaction pathway and optimize the yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the pyrazole, azetidine, or pyridine rings.
Scientific Research Applications
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its trifluoromethyl-pyridine core combined with azetidine-pyrazole substitution. Below is a comparison with structurally related molecules:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group elevates logP (~3.2) compared to amino-substituted analogs (logP ~2.5) .
- Solubility : Azetidine’s rigidity may reduce aqueous solubility relative to ethylsulfonyl-containing derivatives, which benefit from polar sulfonyl groups .
- Thermal Stability : Trifluoromethyl and azetidine groups likely enhance thermal stability over chloro-phenylpyridines, which degrade at lower temperatures .
Biological Activity
The compound 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine is a complex organic molecule notable for its unique structural features, including a trifluoromethyl group, an azetidine ring, and a pyrazole moiety. This structural complexity contributes to its potential biological activities, particularly in the domains of antimicrobial and anticancer research. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 282.27 g/mol. The presence of the trifluoromethyl group and heterocyclic rings enhances its reactivity and interaction with biological systems.
Biological Activities
Research has indicated that This compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of pyrazole compounds often possess significant antimicrobial properties. For instance, similar pyrazole derivatives have been evaluated against various bacterial strains, displaying varying degrees of inhibition. The compound's structure suggests it may interact with bacterial enzymes or cell membranes, leading to cell death.
Anticancer Activity
The compound's potential as an anticancer agent is supported by its structural similarity to other known anticancer drugs. Research indicates that compounds containing pyrazole moieties can inhibit key signaling pathways involved in tumor growth and proliferation, such as the BRAF(V600E) and EGFR pathways .
The exact mechanism of action for This compound remains under investigation. However, it is hypothesized that the compound may modulate enzyme activities or receptor functions, leading to therapeutic effects. The trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-methyl-1H-pyrazol-1-yl)pyridine | Lacks azetidine ring | Simpler structure |
| 5-(trifluoromethyl)pyridine | Contains trifluoromethyl group | Lacks pyrazole and azetidine rings |
| 4-methyl-1H-pyrazole | Contains pyrazole ring | Lacks pyridine and azetidine rings |
The unique combination of three distinct heterocyclic rings in This compound enhances its chemical reactivity and biological properties, making it a candidate for further research in medicinal chemistry.
Case Studies
Several studies have focused on the biological activity of pyrazole derivatives:
- Antitumor Activity : A study reported that pyrazole derivatives exhibited significant inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation .
- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory potential of pyrazole compounds by demonstrating their ability to inhibit nitric oxide production in macrophages .
- Antimicrobial Efficacy : Research on related compounds revealed that certain pyrazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
